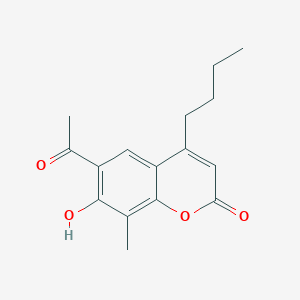

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

説明

特性

IUPAC Name |

6-acetyl-4-butyl-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-4-5-6-11-7-14(18)20-16-9(2)15(19)12(10(3)17)8-13(11)16/h7-8,19H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMAZSRWZCSCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pechmann Condensation

The Pechmann condensation remains a cornerstone for synthesizing coumarin frameworks. This acid-catalyzed reaction between phenols and β-keto esters facilitates the formation of the chromen-2-one core. For 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, the reaction typically employs 7-hydroxy-4-methylcoumarin as a starting material, which undergoes subsequent alkylation and acetylation.

Reaction Conditions :

- Reactants : 7-Hydroxy-4-methylcoumarin, butyl bromide, acetyl chloride

- Catalyst : p-Toluenesulfonic acid (PTSA) or concentrated H₂SO₄

- Solvent : Toluene or acetic acid

- Temperature : Reflux (110–120°C)

- Yield : 40–50% after purification

A key challenge lies in achieving selective butylation at the 4-position without over-acetylation. The use of toluene with azeotropic water removal via a Dean-Stark trap improves efficiency by shifting equilibrium toward product formation.

Fries Rearrangement for Acetyl Group Introduction

The Fries rearrangement enables direct acetylation of phenolic hydroxyl groups on preformed coumarins. This method is critical for introducing the 6-acetyl substituent while preserving other functional groups.

Procedure :

- Protection : 7-Hydroxy-4-methylcoumarin is acetylated using acetic anhydride in the presence of anhydrous sodium acetate.

- Rearrangement : The intermediate undergoes Fries rearrangement catalyzed by AlCl₃ at 150–160°C.

- Deprotection : Acidic hydrolysis removes protecting groups, yielding the target compound.

Optimization Insights :

- Excess AlCl₃ (2.5 equiv) maximizes acetyl migration to the 6-position.

- Reaction times >6 hours reduce byproducts like diacetylated derivatives.

Modern Methodological Advancements

Alkylation via Phase-Transfer Catalysis

Recent protocols leverage phase-transfer catalysts (PTCs) to enhance butylation efficiency. Tetrabutylammonium bromide (TBAB) in a biphasic system (H₂O/CH₂Cl₂) accelerates nucleophilic substitution at the 4-position.

Typical Workflow :

- Dissolve 7-hydroxy-4-methylcoumarin in CH₂Cl₂.

- Add butyl bromide and TBAB (10 mol%).

- Stir vigorously at 60°C for 4–6 hours.

- Isolate via extraction and recrystallization (ethanol/water).

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation drastically shortens reaction times for multi-step syntheses. A representative protocol involves:

Steps :

- Pechmann Condensation : Irradiate resorcinol and ethyl acetoacetate with PTSA (5 mol%) at 100°C for 10 minutes.

- Butylation : Add butyl iodide and K₂CO₃, irradiate at 120°C for 5 minutes.

- Acetylation : Introduce acetyl chloride under microwave at 80°C for 3 minutes.

Performance Metrics :

Industrial-Scale Production Strategies

Continuous-Flow Reactor Systems

Industrial manufacturers prioritize throughput and reproducibility. Continuous-flow reactors (CFRs) achieve this by maintaining precise control over reaction parameters:

Key Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 8–10 minutes |

| Temperature | 130°C |

| Pressure | 3 bar |

| Catalyst | Heterogeneous Hβ zeolite |

Benefits :

Green Chemistry Approaches

Sustainable methods replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) and employ recyclable catalysts like Fe₃O₄-supported sulfonic acids.

Case Study :

- Solvent : [BMIM][BF₄] (recycled 5×).

- Catalyst : Fe₃O₄-SO₃H (0.5 mol%).

- Yield : 68% per cycle.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Classical Pechmann | 40–50 | 95 | Moderate | 12–15 |

| Microwave-Assisted | 55–60 | 97 | High | 8–10 |

| Continuous-Flow | 70–75 | 98 | Industrial | 5–7 |

| Green Chemistry | 65–68 | 96 | Moderate | 9–11 |

化学反応の分析

Types of Reactions

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

科学的研究の応用

This coumarin derivative exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Properties

Research indicates that 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer cells (MCF-7), by activating caspase pathways and causing cell cycle arrest . These findings highlight its potential as a therapeutic agent for cancer treatment.

Neuroprotective Effects

Molecular docking studies have suggested that coumarin derivatives, including this compound, may exhibit neuroprotective effects. They are being explored as potential inhibitors of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

Beyond its biological significance, this compound has practical applications in various industries:

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to impart color makes it valuable in textile and cosmetic industries.

Fragrance Industry

As a component in fragrances, this compound contributes to the scent profile of various products, enhancing their appeal through its aromatic characteristics.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Anticancer Study : A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction with an IC50 value indicating potent activity .

- Neuroprotective Research : Molecular docking studies demonstrated that this compound exhibited strong binding affinity to acetylcholinesterase, suggesting potential use as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Efficacy : Laboratory tests showed that the compound effectively inhibited growth in several bacterial strains, supporting its use in developing new antimicrobial therapies.

作用機序

The mechanism of action of 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

The biological and physicochemical properties of coumarins are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

*Estimated based on coumarin backbone and substituent additions.

Physicochemical Properties

- Lipophilicity : The butyl group at position 4 in the target compound increases lipophilicity compared to analogs with shorter chains (e.g., 8-acetyl-7-hydroxycoumarin) . This property may enhance membrane permeability in biological systems.

- Hydrogen Bonding : The 7-hydroxy group facilitates hydrogen bonding, critical for crystal packing and interactions with biological targets. In contrast, methoxy-substituted analogs (e.g., 8-acetyl-3-butyl-7-methoxy-4-methyl coumarin) lack this capability .

- Thermal Stability : Melting points are unavailable for the target compound, but 8-acetyl-7-hydroxycoumarin melts at 197–199°C , suggesting that alkylation (butyl group) may lower melting points due to reduced crystallinity.

生物活性

6-Acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, a member of the coumarin family, exhibits significant biological activities due to its unique structural characteristics. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that enhance its biological activity:

- Acetyl group : Enhances lipophilicity.

- Butyl group : Increases membrane permeability.

- Hydroxy group : Contributes to antioxidant properties.

- Methyl group : Affects the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

The compound showed greater activity when complexed with metals, indicating enhanced efficacy through chelation.

Anticancer Activity

In vitro studies have indicated that this coumarin derivative possesses anticancer properties, particularly against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

A specific study reported that derivatives of coumarins, including this compound, exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | ResearchGate |

| HeLa (cervical cancer) | 3.5 | ResearchGate |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging activity, attributed to its hydroxyl group which can donate hydrogen atoms to free radicals.

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules such as enzymes and receptors. The chromenone core allows for interactions that can modulate enzyme activities and signaling pathways involved in disease processes.

- Enzyme Inhibition : Studies have shown that the compound can inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Membrane Interaction : The lipophilic nature due to the butyl and methyl groups enhances its ability to penetrate cell membranes, facilitating intracellular action.

Case Studies

- Antimicrobial Efficacy : A comparative study involving metal complexes of coumarin derivatives showed that the addition of metal ions increased the antimicrobial potency significantly compared to the parent compound alone.

- Cancer Cell Line Studies : In a series of experiments on different cancer cell lines, it was found that compounds derived from this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells.

Q & A

Q. What are the standard synthesis protocols for 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, and how are yields optimized?

Methodological Answer: The compound is synthesized via condensation reactions. A typical protocol involves refluxing 2,6-dihydroxyacetophenone (DHAP) with ethyl acetoacetate (EAA) in toluene using p-toluenesulfonic acid (PTSA) as a catalyst. Azeotropic removal of water and ethanol via a Dean-Stark trap ensures reaction completion, monitored by TLC (50% ethyl acetate/hexane). Post-reaction, ice-water is added to precipitate the product, which is purified via recrystallization (hot methanol). Yield optimization (~50%) depends on stoichiometric ratios (1.0:1.2 DHAP:EAA), reaction time (~8 hours), and catalyst loading . Alternative methods use functional group modifications (e.g., acetylation or alkylation) to introduce the butyl and methyl substituents .

Q. What spectroscopic and thermal characterization techniques are recommended for structural validation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., acetyl, butyl groups). For example, the acetyl group typically shows a singlet at ~2.5 ppm (H) and ~200 ppm (C).

- IR Spectroscopy: Key bands include C=O (chromenone) at ~1700 cm, hydroxyl (phenolic -OH) at ~3200 cm, and acetyl C-O at ~1250 cm.

- Melting Point: Reported melting points for analogous chromenones range from 170–199°C, with purity confirmed via sharp melting ranges .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition temperatures >200°C observed in related compounds .

Q. How are impurities removed during purification, and what solvents are optimal?

Methodological Answer:

- Recrystallization: Hot methanol or ethanol is preferred due to moderate polarity, which dissolves the chromenone core while excluding non-polar byproducts.

- Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate) resolves acetylated or hydroxylated impurities.

- TLC Monitoring: R values in 30–50% ethyl acetate/hexane systems guide fraction collection .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve selectivity in functionalizing the chromenone core?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-butyl position, while non-polar solvents (toluene) favor electrophilic aromatic substitution at the 8-methyl site .

- Catalysts: Lewis acids (e.g., AlCl) direct acetylation to the 6-position, avoiding competing reactions at the 7-hydroxy group.

- Temperature Control: Low temperatures (0–5°C) suppress side reactions during butylation, while higher temperatures (80–100°C) accelerate cyclization .

Q. What computational strategies are effective in predicting bioactivity and binding mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Models electron distribution to predict reactive sites (e.g., 7-hydroxy group as a hydrogen bond donor).

- Molecular Docking: Screens interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Studies suggest the acetyl group enhances binding affinity to hydrophobic enzyme pockets .

- QSAR Modeling: Correlates substituent electronegativity (e.g., methyl vs. butyl) with antioxidant or cytotoxic activity .

Q. How can contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be reconciled?

Methodological Answer:

- Dose-Dependent Studies: Low concentrations (≤10 µM) may show antioxidant effects via radical scavenging, while higher doses (>50 µM) induce pro-oxidant behavior due to redox cycling .

- Assay Variability: Differences in DPPH vs. FRAP assays explain discrepancies; DPPH favors lipophilic antioxidants, while FRAP detects hydrophilic activity.

- Structural Analogues: Compare with 7-hydroxy-4-methyl-2H-chromen-2-one (CAS 1076-38-6), where methylation reduces pro-oxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。